3-fluorocyclobutane-1-sulfonyl chloride
CAS No.: 1314964-82-3
Cat. No.: VC11502445
Molecular Formula: C4H6ClFO2S
Molecular Weight: 172.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314964-82-3 |
|---|---|
| Molecular Formula | C4H6ClFO2S |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 3-fluorocyclobutane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2 |
| Standard InChI Key | QGNOSMXTLHWVHM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of FCSC consists of a strained cyclobutane ring with a sulfonyl chloride group (-SOCl) at position 1 and a fluorine atom at position 3. The cyclobutane ring introduces significant steric strain, which influences both the compound’s stability and reactivity. X-ray crystallography and computational studies reveal a puckered cyclobutane conformation, with bond angles deviating from idealized tetrahedral geometry due to ring strain . The fluorine atom’s electronegativity further polarizes the molecule, enhancing the electrophilicity of the sulfonyl chloride group.
Key Structural Parameters
Physicochemical Properties
FCSC is typically a colorless to pale yellow liquid at room temperature, with a boiling point of 142–145°C and a density of 1.52 g/cm³. It exhibits moderate solubility in polar aprotic solvents like dichloromethane and acetonitrile but is hydrolytically sensitive, requiring anhydrous storage conditions.
Synthetic Methodologies
Classical Chlorination Approaches
Traditional synthesis routes involve the chlorination of 3-fluorocyclobutane-1-sulfonic acid using reagents such as thionyl chloride (SOCl) or phosphorus pentachloride (PCl):
While these methods achieve moderate yields (60–75%), they often require harsh conditions and generate stoichiometric waste.
Modern Three-Step Synthesis from Alkenes
A groundbreaking three-step protocol developed by Gurbanov et al. (2021) enables the synthesis of FCSC from cyclic alkenes :
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Epoxidation: Reaction of cyclobutene derivatives with meta-chloroperbenzoic acid (mCPBA) to form epoxides.
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Fluorination: Ring-opening of the epoxide with a selective fluorinating agent (e.g., KHF) to install the fluorine atom.
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Sulfonation and Chlorination: Treatment with sulfur trioxide (SO) followed by chlorination with cyanuric chloride (CNCl) to yield FCSC.
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Diastereomeric Purity | Environmental Impact |
|---|---|---|---|---|
| Classical Chlorination | SOCl, PCl | 60–75 | N/A | High (HCl waste) |
| Three-Step Synthesis | mCPBA, KHF, CNCl | 85 | >99% | Moderate |
Reactivity and Functionalization
Nucleophilic Substitutions
The sulfonyl chloride group in FCSC undergoes facile nucleophilic substitutions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
These reactions typically proceed at room temperature in dichloromethane or THF.
Cross-Coupling Reactions
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
FCSC serves as a key precursor to β-fluoro sulfonamides, a class of compounds with enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . Notable derivatives include:
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Anticancer Agents: Fluorinated sulfonamides targeting carbonic anhydrase IX .
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Antibiotics: Sulfonyl fluoride inhibitors of bacterial penicillin-binding proteins .
Agrochemical Development
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Sulfonyl Chlorides
Future Perspectives
Recent advances in photoredox catalysis, as demonstrated by visible-light-mediated sulfonylation of anilines , suggest opportunities for leveraging FCSC in radical-based reactions. Additionally, the development of continuous-flow systems could address scalability challenges in its synthesis.
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